Triptorelin Acetate Triptorelin Acetate Triptorelin is a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion. After chronic, continuous administration, this agent effects sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis. Serum testosterone concentrations may fall to levels typically observed in surgically castrated men. (NCI04)
Triptorelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of the synthesis of testosterone (in men) and estrogen (in women) and is used to treat advanced prostate cancer. Triptorelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury.
Triptorelin Pamoate is the pamoate salt of triptorelin, a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion after prolonged administration. After chronic, continuous administration, a sustained decrease in LH, FSH and testicular and ovarian steroidogenesis is observed. The serum testosterone concentration may fall to levels typically seen in surgically castrated men. (NCI04)
Brand Name: Vulcanchem
CAS No.: 57773-63-4
VCID: VC0344507
InChI: InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Molecular Formula: C64H82N18O13
Molecular Weight: 1311.4 g/mol

Triptorelin Acetate

CAS No.: 57773-63-4

Peptides

VCID: VC0344507

Molecular Formula: C64H82N18O13

Molecular Weight: 1311.4 g/mol

Triptorelin Acetate - 57773-63-4

CAS No. 57773-63-4
Product Name Triptorelin Acetate
Molecular Formula C64H82N18O13
Molecular Weight 1311.4 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
Standard InChIKey VXKHXGOKWPXYNA-PGBVPBMZSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Description Triptorelin is a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion. After chronic, continuous administration, this agent effects sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis. Serum testosterone concentrations may fall to levels typically observed in surgically castrated men. (NCI04)
Triptorelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of the synthesis of testosterone (in men) and estrogen (in women) and is used to treat advanced prostate cancer. Triptorelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury.
Triptorelin Pamoate is the pamoate salt of triptorelin, a synthetic decapeptide agonist analog of luteinizing hormone releasing hormone (LHRH). Possessing greater potency than endogenous LHRH, triptorelin reversibly represses gonadotropin secretion after prolonged administration. After chronic, continuous administration, a sustained decrease in LH, FSH and testicular and ovarian steroidogenesis is observed. The serum testosterone concentration may fall to levels typically seen in surgically castrated men. (NCI04)
Sequence XHWSYWLRPG
Synonyms 6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig); AY 25650; AY-25650; AY25650; CL 118532; CL-118532; CL118532; D-Trp-6-LH-RH; Decapeptyl; Decapeptyl Depot; Decapeptyl LP; Decapeptyl Trimestral; Embonate, Triptorelin; GnRH, Trp(6)-; LHRH, Trp(6)-; LHRH, Tryptophyl(6)-; Pamoate, Triptorelin; Trelstar; Trimestral, Decapeptyl; Triptorelin; Triptorelin Embonate; triptorelin pamoate; Wy 42462; Wy-42462; Wy42462
Reference 1: Lasorella S, Porto R, Iezzi ML, Pistone C, Marseglia GL, Verrotti A, Brambilla
I. Comparison of triptorelin acetate vs triptorelin pamoate in the treatment of
Central precocious puberty (CPP): a retrospective study. Gynecol Endocrinol. 2019
Aug 23:1-3. doi: 10.1080/09513590.2019.1655726. [Epub ahead of print] PubMed
PMID: 31441342.


2: Jiang J, Gao S, Xu J. Efficacy and Safety of gonadotropin-releasing hormone
(GnRH) Agonists Triptorelin Acetate and Cetrorelix Acetate in Assisted
Reproduction. Med Sci Monit. 2018 Nov 8;24:7996-8000. doi: 10.12659/MSM.911345.
PubMed PMID: 30405094; PubMed Central PMCID: PMC6237043.


3: Xue H, Liu M, Hao W, Li Y. Clinical evaluation of laparoscopic surgery
combined with triptorelin acetate in patients with endometriosis and infertility.
Pak J Med Sci. 2018 Sep-Oct;34(5):1064-1069. doi: 10.12669/pjms.345.15574. PubMed
PMID: 30344551; PubMed Central PMCID: PMC6191787.


4: Chan Ng P, Huang CH, Rajakulendran M, Tan MM, Wang PP, Tay LQ, Goh SY, Shek
LP, Tham EH. Successful desensitization to gonadotropin-releasing hormone
analogue triptorelin acetate using a sustained-release depot preparation. Pediatr
Allergy Immunol. 2018 Sep;29(6):660-663. doi: 10.1111/pai.12927. Epub 2018 Jun
21. PubMed PMID: 29809285.


5: Sinclair CD, Webel SK, Douthit TL, Murray LW, Jager AL, Grieger DM, Kouba JM.
Evaluation of an intravaginal triptorelin acetate gel for inducing ovulation in
mares. J Anim Sci. 2017 Aug;95(8):3631-3638. doi: 10.2527/jas.2017.1373. PubMed
PMID: 28805910.


6: Zenaty D, Blumberg J, Liyanage N, Jacqz-Aigrain E, Lahlou N, Carel JC;
Co-Investigators. A 6-Month Trial of the Efficacy and Safety of Triptorelin
Pamoate (11.25 mg) Every 3 Months in Children with Precocious Puberty: A
Retrospective Comparison with Triptorelin Acetate. Horm Res Paediatr.
2016;86(3):188-195. Epub 2016 Sep 7. PubMed PMID: 27603324.


7: Fawzy M, Mesbah Y. Comparison of dienogest versus triptorelin acetate in
premenopausal women with adenomyosis: a prospective clinical trial. Arch Gynecol
Obstet. 2015 Dec;292(6):1267-71. doi: 10.1007/s00404-015-3755-5. Epub 2015 May
20. PubMed PMID: 25990480.


8: Yan-hua C, Fang L, Shi N. [Clinical effects of shen-nourishing and
menstruation-regulating method combined with triptorelin acetate injection on
patient with luteinized unruptured follicle syndrome]. Zhongguo Zhong Xi Yi Jie
He Za Zhi. 2011 Dec;31(12):1604-6. Chinese. PubMed PMID: 22384543.


9: Di Nardo MA, Annunziata ML, Ammirabile M, Di Minno MN, Ruocco AL, De Falco M,
Di Lieto A. Pelvic adhesion and gonadotropin-releasing hormone analogue: effects
of triptorelin acetate depot on coagulation and fibrinolytic activities. Reprod
Sci. 2012 Jun;19(6):615-22. doi: 10.1177/1933719111428517. Epub 2012 Feb 16.
PubMed PMID: 22344729.


10: Abashzadeh Sh, Dinarvand R, Sharifzadeh M, Hassanzadeh G, Amini M, Atyabi F.
Formulation and evaluation of an in situ gel forming system for controlled
delivery of triptorelin acetate. Eur J Pharm Sci. 2011 Nov 20;44(4):514-21. doi:
10.1016/j.ejps.2011.09.011. Epub 2011 Sep 16. PubMed PMID: 21946260.
PubChem Compound 25074470
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator